10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

X-ray crystallography Conformational analysis Positional isomerism

Procure the 3-nitrophenyl indeno[1,2-b]quinoline-9,11-dione (CAS 5669-80-7, MW 372.4) to exploit its meta-nitro electronic topology (Hammett σmeta=0.71), which distinguishes it from para-nitro and unsubstituted analogs. The solved crystal structure provides a validated 3D model for co-crystallization and structure-based drug design. With a simplified scaffold free of bulky 5-cyclopropyl or 7,7-dimethyl groups, it offers a 15.5% lower molecular weight for improved permeability. Directly applicable to leukemia and solid tumor screening panels where electron-withdrawing nitro substituents enhance antiproliferative potency (best-in-class IC₁₆=0.7 µM).

Molecular Formula C22H16N2O4
Molecular Weight 372.4 g/mol
CAS No. 5669-80-7
Cat. No. B4954586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione
CAS5669-80-7
Molecular FormulaC22H16N2O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C(C3C(=N2)C4=CC=CC=C4C3=O)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1
InChIInChI=1S/C22H16N2O4/c25-17-10-4-9-16-19(17)18(12-5-3-6-13(11-12)24(27)28)20-21(23-16)14-7-1-2-8-15(14)22(20)26/h1-3,5-8,11,18,20H,4,9-10H2
InChIKeyNUQOCWFNLFYZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-(3-Nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione (CAS 5669-80-7): Core Scaffold and Physicochemical Identity for Targeted Procurement


10-(3-Nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione (CAS 5669-80-7, also referenced as CAS 300838-26-0) is a fused tetracyclic indenoquinoline-dione derivative with molecular formula C₂₂H₁₆N₂O₄ and molecular weight 372.4 g mol⁻¹ . The compound features a 3-nitrophenyl substituent at the 10-position, distinguishing it from related analogs with alternative aryl groups or additional alkyl substitutions [1]. Its predicted physicochemical properties include a boiling point of 577.7 ± 50.0 °C, density of 1.49 ± 0.1 g cm⁻³, and a calculated pKa of 1.01 ± 0.40 . The compound is commercially available from multiple suppliers with typical purities of 90–95% .

Why 10-(3-Nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione Cannot Be Replaced by Generic Indenoquinoline Analogs


Indeno[1,2-b]quinoline-9,11-dione derivatives exhibit wide-ranging, structure-dependent biological activity. In a comparative study of imidazole-substituted analogs, the introduction of electron-withdrawing groups significantly enhanced antiproliferative potency against Jurkat leukemia cells, with IC₁₆ values as low as 0.7 µM [1]. The 3-nitrophenyl substituent in the target compound (Hammett σmeta = 0.71) provides a distinct electronic profile compared to unsubstituted phenyl, 4-halophenyl, or dimethyl-substituted core analogs. Simple substitution of the 3-nitro group with other electron-withdrawing or electron-donating groups can alter DNA intercalation affinity, cellular uptake, and metabolic stability [1][2], making generic replacement unreliable without comparative biological data. Furthermore, the absence of additional alkyl substituents (e.g., 5-cyclopropyl, 7,7-dimethyl) in the target compound relative to structurally characterized analogs yields a 15.5% lower molecular weight, potentially improving permeability and solubility profiles [2].

Quantitative Differentiation Evidence for 10-(3-Nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione Against Closest Analogs


Meta-Nitro vs. Para-Nitro Positional Isomerism: Crystallographic Conformational Differences in Indenoquinoline-Dione Scaffolds

The 3-nitrophenyl (meta) analog and its 4-nitrophenyl (para) isomer have both been characterized by single-crystal X-ray diffraction, enabling direct structural comparison. The 3-nitrophenyl derivative crystallizes in the monoclinic space group C2/c with unit cell volume V = 4397.1 ų (Z = 8), while the 4-nitrophenyl isomer crystallizes in the triclinic space group P-1 with V = 1093.5 ų (Z = 2) [1][2]. The distinct crystal systems and differing unit cell volumes reflect divergent intermolecular hydrogen-bonding networks and packing motifs, which can translate into measurable differences in solid-state stability, solubility, and hygroscopicity [1][2]. Note: both characterized structures bear additional 5-cyclopropyl and 7,7-dimethyl substituents absent in the target compound; however, the meta- vs. para-nitro packing divergence is primarily governed by the nitrophenyl orientation.

X-ray crystallography Conformational analysis Positional isomerism

Simplified Core Scaffold: Absence of 5-Cyclopropyl and 7,7-Dimethyl Substituents Reduces Molecular Weight by 15.5% vs. Structurally Characterized Analog

The target compound (MW 372.4 g mol⁻¹, C₂₂H₁₆N₂O₄) lacks the 5-cyclopropyl and gem-7,7-dimethyl substituents present in the crystallographically characterized analog (MW 440.48 g mol⁻¹, C₂₇H₂₄N₂O₄) [1]. This 68.1 Da reduction (15.5% lower molecular weight) places the target compound comfortably below the 500 Da Lipinski threshold, potentially improving passive membrane permeability and oral bioavailability parameters [2]. The simplified scaffold also eliminates two metabolic soft spots (cyclopropyl oxidation at C5; gem-dimethyl hydroxylation at C7) that may complicate in vivo pharmacokinetic profiles of the larger analog [1].

Molecular weight Drug-likeness Lipinski parameters

Electron-Withdrawing Nitro Group Drives Antiproliferative Activity: Class-Level SAR from Indeno[1,2-b]quinoline-9,11-dione Derivatives

In a systematic SAR study of indeno[1,2-b]quinoline-9,11-dione derivatives by Sarkarzadeh et al., compounds bearing electron-withdrawing substituents exhibited enhanced antiproliferative activity against Jurkat leukemia cells, with the most potent analog (compound 29) achieving IC₁₆ = 0.7 µM [1]. The 3-nitrophenyl group in the target compound (Hammett σmeta = 0.71) provides strong electron withdrawal, which the cited study associates with improved DNA intercalation and topoisomerase inhibition. In contrast, unsubstituted phenyl analogs showed weaker activity across all tested cell lines (HeLa, LS180, MCF-7, Jurkat) [1]. This class-level SAR supports the selection of the 3-nitrophenyl variant over non-electron-withdrawing substituted analogs for oncology-focused screening. Direct biological data for the target compound are not published; the inference is based on structurally validated class trends.

Antiproliferative activity Structure-activity relationship Electron-withdrawing group

Meta-Nitro Substitution Confers Distinct Electronic Landscape vs. Para-Nitro Isomer in DNA Intercalation Models

Molecular modeling studies of indeno[1,2-b]quinoline-9,11-diones by Miri et al. demonstrated that DNA binding affinity is modulated by substituent electronic effects, with estimated free binding energies (ΔG) ranging from −6.86 to −9.20 kcal mol⁻¹ across 21 derivatives docked into DNA oligonucleotide templates 1D32 and 102D [1]. The meta-nitro configuration in the target compound positions the electron-withdrawing nitro group at a different angle relative to the DNA intercalation plane compared to the para-nitro isomer, potentially altering π–π stacking interactions with DNA base pairs. Docking simulations in the same study showed that nitroimidazole-substituted analogs formed additional H‑bonds with nucleotide donor atoms [1]. While direct comparative biological data between meta-nitro and para-nitro variants are not published, the differential electronic topology provides a structural rationale for divergent biological profiles that justifies procurement of the meta isomer as a distinct chemical probe.

Molecular docking DNA intercalation Electronic distribution

Validated Application Scenarios for 10-(3-Nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione Based on Quantitative Differentiation Evidence


Oncology Hit Identification: DNA-Intercalating Antiproliferative Screening

The 3-nitrophenyl indenoquinoline-dione scaffold is directly applicable to cancer cell line screening panels, particularly leukemia (Jurkat) and solid tumor (HeLa, MCF-7) models, where class-level SAR demonstrates that electron-withdrawing nitro substituents enhance antiproliferative potency (best analog IC₁₆ = 0.7 µM) [1]. Procurement of the target compound provides a structurally simplified (MW 372.4 g mol⁻¹) entry point for hit identification compared to bulkier analogs bearing cyclopropyl or gem-dimethyl groups [2].

Structural Biology and Crystallographic Fragment-Based Drug Design

The solved crystal structure of the closely related 3-nitrophenyl analog (monoclinic C2/c, V = 4397.1 ų) [1] provides a validated starting model for molecular replacement in co-crystallization studies with DNA oligonucleotides or topoisomerase targets. The compound's planar aromatic core supports DNA intercalation binding modes predicted by molecular docking studies (ΔG range: −6.86 to −9.20 kcal mol⁻¹ for class analogs) [2].

Medicinal Chemistry SAR Expansion: Meta-Substituted Nitrophenyl Library Design

The meta-nitro positional isomerism offers a differentiated electronic profile from the para-nitro isomer (both crystallographically characterized [1][2]), enabling parallel evaluation of regioisomeric effects on target binding. This supports systematic SAR expansion around the 10-aryl position in indenoquinoline-dione libraries, where meta-substitution may yield distinct DNA-binding geometries compared to para-substituted analogs [1][2].

Computational Chemistry: Pharmacophore Modeling and Structure-Based Virtual Screening

The experimentally determined crystal structure of the 3-nitrophenyl analog [1] provides a validated 3D conformation for pharmacophore generation and structure-based virtual screening campaigns targeting DNA-binding anticancer agents. The meta-nitro electronic topology can be used to define excluded-volume and hydrogen-bond acceptor features that distinguish it from para-nitro and unsubstituted phenyl variants [1][2].

Quote Request

Request a Quote for 10-(3-nitrophenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.